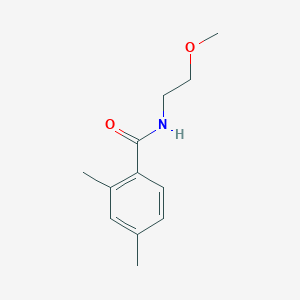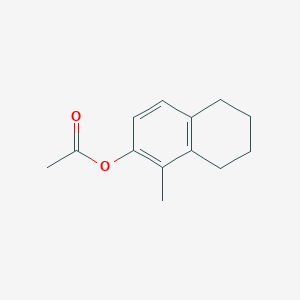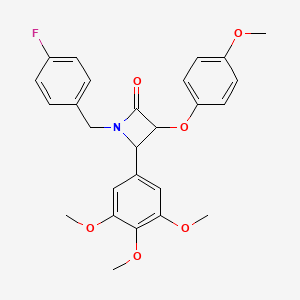
2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide
Descripción general
Descripción
2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide, also known as BRD0705, is a novel small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activity of bromodomain-containing proteins, which play a critical role in various cellular processes, including gene expression and chromatin remodeling.
Mecanismo De Acción
2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide exerts its effects by binding to the acetyl-lysine recognition pocket of bromodomain-containing proteins, thereby inhibiting their activity. This leads to a reduction in the expression of genes that are regulated by these proteins, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. These effects are thought to be due to the compound's ability to inhibit the activity of bromodomain-containing proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide is its specificity for bromodomain-containing proteins, which makes it a useful tool for studying the role of these proteins in various cellular processes. However, one limitation of this compound is its relatively low potency compared to other bromodomain inhibitors. This can make it challenging to achieve the desired effects in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. In addition, further studies are needed to explore the therapeutic potential of this compound in various diseases, including cancer and inflammatory conditions. Finally, research is needed to understand the long-term effects of 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide on gene expression and cellular function.
Aplicaciones Científicas De Investigación
2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression and chromatin remodeling. This makes 2-(3-benzoyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide a promising candidate for the treatment of cancer, inflammatory diseases, and other conditions that are characterized by abnormal gene expression.
Propiedades
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-17-10-12-18(13-11-17)25-22(27)15-26-14-20(19-8-4-5-9-21(19)26)23(28)16-6-2-1-3-7-16/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYLGOGKIZGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-anilino-3-(4-bromophenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4110493.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110502.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4110503.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(isobutyrylamino)benzamide](/img/structure/B4110511.png)

![N-(4-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4110522.png)
![2-{4-amino-6-[2-(4-fluorophenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B4110525.png)


![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110549.png)
![1-{2-oxo-2-[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-1H-indazole](/img/structure/B4110552.png)
![ethyl 4-[4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanoyl]-1-piperazinecarboxylate](/img/structure/B4110560.png)

